2-Brom-5-nitropyridin

Übersicht

Beschreibung

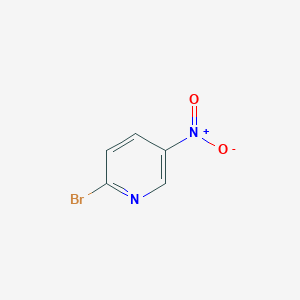

2-Bromo-5-nitropyridine is an organic compound with the molecular formula C5H3BrN2O2 It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by bromine and nitro groups, respectively

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

The compound serves as an essential intermediate for synthesizing various biologically active molecules and materials.

Pharmaceutical Applications

2-Bromo-5-nitropyridine is integral in the synthesis of several pharmaceutical agents:

- Synthesis of 2-Amino-5-nitropyridine: Achieved through reduction processes, this compound is a precursor for drugs like gabapentin, an anticonvulsant .

- Synthesis of 2-Aryl-5-nitropyridines: Through palladium-catalyzed cross-coupling reactions, these derivatives are precursors for drugs such as ABT-751 (anticancer) and alprazolam (anxiolytic) .

- Synthesis of Quinoline Derivatives: The compound can be transformed into intermediates for antimalarial drugs like chloroquine .

Agrochemical Applications

The versatility of 2-Bromo-5-nitropyridine extends to the agrochemical industry:

- It is used to synthesize herbicides and pesticides that exhibit effective biological activity against various pests and weeds .

Material Science

In material science, this compound is utilized to develop new materials with specific properties:

- Polymer Chemistry: It acts as a building block for creating complex polymers that can be tailored for specific applications in coatings, adhesives, and electronic materials .

Data Table: Synthesis and Yield

| Reaction Type | Product | Methodology | Yield (%) |

|---|---|---|---|

| Reduction | 2-Amino-5-nitropyridine | Hydrogenation over Pd/C | High |

| Cross-Coupling | 2-Aryl-5-nitropyridines | Suzuki reaction with arylboronic acids | Moderate to High |

| Nucleophilic Substitution | 2-Substituted-5-nitropyridines | Nucleophilic attack with amines | Variable |

Case Study 1: Synthesis of Anticancer Agents

A research study focused on the synthesis of substituted pyridines using 2-Bromo-5-nitropyridine via palladium-catalyzed cross-coupling reactions. The resulting compounds showed promising activity against cancer cell lines, highlighting the compound's potential in drug discovery .

Case Study 2: Development of Agrochemicals

Another investigation utilized 2-Bromo-5-nitropyridine to synthesize novel herbicides. The synthesized compounds demonstrated effective weed control in agricultural settings, indicating their applicability in crop protection strategies .

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-5-nitropyridine is the respiratory system . This compound interacts with the cells in the respiratory system, leading to various physiological changes.

Mode of Action

2-Bromo-5-nitropyridine is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It is also used in the synthesis of 2-pyridyl analogs

Biochemical Pathways

It is known that the compound plays a role in the synthesis of biaryls and 2-pyridyl analogs . These substances can have various downstream effects, depending on their specific structures and properties.

Result of Action

The molecular and cellular effects of 2-Bromo-5-nitropyridine’s action are largely dependent on its role in the synthesis of other compounds. For instance, in the synthesis of biaryls and 2-pyridyl analogs, the compound serves as a key intermediate . The resulting compounds could have a variety of effects, depending on their specific structures and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-5-nitropyridine can be synthesized through various methods. One common approach involves the bromination of 2-nitropyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure regioselectivity .

Another method involves the nitration of 2-bromopyridine. This process uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-5-nitropyridine often involves large-scale nitration and bromination reactions. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product. The final product is typically purified through recrystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Ammonia, primary amines, thiols, alkoxides; solvents like ethanol or dimethylformamide; temperatures ranging from room temperature to reflux.

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation; solvents like ethanol or methanol; temperatures ranging from room temperature to reflux.

Major Products

2-Amino-5-nitropyridine: Formed by nucleophilic substitution with ammonia.

2-Amino-5-bromopyridine: Formed by reduction of the nitro group.

Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-nitropyridine can be compared with other halogenated and nitrated pyridines, such as:

2-Chloro-5-nitropyridine: Similar reactivity but with chlorine instead of bromine.

2-Bromo-3-nitropyridine: Different position of the nitro group, leading to different reactivity patterns.

2-Bromo-5-aminopyridine: Contains an amino group instead of a nitro group, leading to different chemical properties.

The uniqueness of 2-Bromo-5-nitropyridine lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Biologische Aktivität

2-Bromo-5-nitropyridine (C₅H₃BrN₂O₂) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications. This article provides an overview of its biological properties, synthesis, and applications, supported by relevant data and research findings.

- Molecular Formula : C₅H₃BrN₂O₂

- Molecular Weight : 202.99 g/mol

- Melting Point : 139-141 °C

- Boiling Point : 289.3 °C

- Density : 1.8 g/cm³

- Solubility : Soluble in polar organic solvents like methanol and DMSO; insoluble in water.

Synthesis Methods

2-Bromo-5-nitropyridine can be synthesized through various methods, including:

- Bromination of 2-Nitropyridine : Using bromine or N-bromosuccinimide in the presence of a catalyst.

- Nitration of 2-Bromo-5-Chloropyridine : Employing nitric acid.

- Suzuki Coupling Reaction : Between 2-bromo-5-boronic acid and nitrophenylboronic acid.

These methods yield varying degrees of purity and yield, influenced by reaction conditions such as temperature and solvent choice .

Antimicrobial Properties

Research indicates that 2-Bromo-5-nitropyridine exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating inhibitory effects that suggest potential as a lead compound for antibiotic development .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential applications in drug metabolism studies and the development of therapeutic agents targeting metabolic pathways .

Case Studies and Research Findings

- Anticancer Activity :

- Neuroprotective Effects :

- Synthesis of Bioactive Compounds :

Applications

The versatility of 2-Bromo-5-nitropyridine extends to its role in organic synthesis:

- Drug Development : It is utilized in synthesizing pyridine-based drugs, including anticonvulsants and antimalarials.

- Agrochemicals : Its derivatives are explored for use in herbicides and pesticides.

- Material Science : The compound's reactivity makes it valuable for developing new materials with specific properties .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-bromo-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUFTVUBFFESEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196327 | |

| Record name | 2-Bromo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4487-59-6 | |

| Record name | 2-Bromo-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4487-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004487596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4487-59-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-Bromo-5-nitropyridine frequently used in studies investigating solvent effects on reactions?

A1: 2-Bromo-5-nitropyridine is a particularly useful substrate for studying solvent effects in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is influenced by the ability of the solvent to engage in hydrogen bonding. Research has shown that solvents with strong hydrogen bond donor (HBD) properties, such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO), can significantly impact the reaction rate. [, ] These solvents interact with the amine nucleophile, affecting its availability for the SNAr reaction with 2-Bromo-5-nitropyridine.

Q2: How does the structure of 2-Bromo-5-nitropyridine make it suitable for Suzuki-Miyaura coupling reactions?

A2: The presence of the bromine atom in 2-Bromo-5-nitropyridine makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [] This reaction allows for the formation of a carbon-carbon bond between the aromatic ring of 2-Bromo-5-nitropyridine and a variety of boronic acid derivatives. This versatility is crucial for building complex molecules, including those with biaryl motifs which are prevalent in pharmaceuticals and materials.

Q3: Can the reactivity of 2-Bromo-5-nitropyridine in SNAr reactions be correlated to measurable parameters?

A3: Yes, the reactivity of 2-Bromo-5-nitropyridine in SNAr reactions correlates well with both Hammett’s substituent constants and Kamlet-Taft’s solvatochromic parameters. [, ] The negative Hammett ρ value indicates that electron-donating substituents on the nucleophile accelerate the reaction. The strong correlation with Kamlet-Taft’s parameters (α, β, π*) allows for quantitative analysis of how solvent properties, such as hydrogen bond donating ability and polarity/polarizability, influence the reaction rate.

Q4: Have any computational studies been conducted on reactions involving 2-Bromo-5-nitropyridine?

A4: While the provided abstracts do not mention specific computational studies, they highlight the application of multiparameter correlation analysis using Kamlet-Taft’s solvatochromic parameters. [, ] This approach indirectly incorporates computational chemistry principles by using experimentally determined solvent parameters to model and predict reactivity trends. Further computational studies, such as density functional theory (DFT) calculations, could provide deeper insights into the reaction mechanisms and transition states involved in reactions with 2-Bromo-5-nitropyridine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.